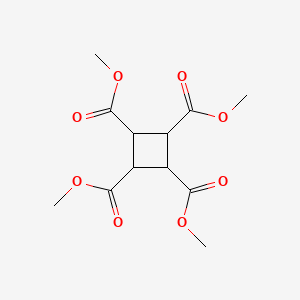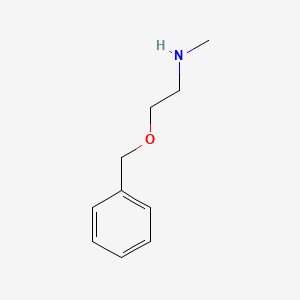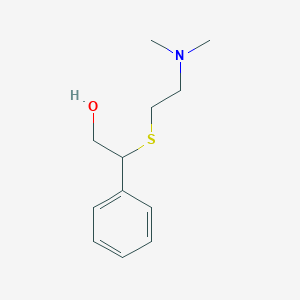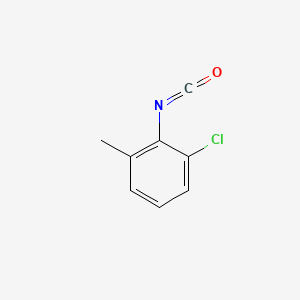
2-(2-methyl-2H-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-2H-tetrazol-5-yl)aniline, also known as MTA, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. MTA is a versatile compound that can be used in various fields of study, including medicinal chemistry, materials science, and analytical chemistry.
Mechanism of Action
2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA and RNA. By inhibiting DHFR, 2-(2-methyl-2H-tetrazol-5-yl)aniline can effectively halt the growth of cancer cells and other rapidly dividing cells. 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to possess antibacterial activity, particularly against Mycobacterium tuberculosis.
Biochemical and Physiological Effects
2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have a low toxicity profile, making it a promising drug candidate for treating various diseases. In addition to its anticancer and antibacterial properties, 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to possess anti-inflammatory and antioxidant activity. 2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments is its versatility. 2-(2-methyl-2H-tetrazol-5-yl)aniline can be used in various fields of study, including medicinal chemistry, materials science, and analytical chemistry. 2-(2-methyl-2H-tetrazol-5-yl)aniline is also relatively easy to synthesize and has a low toxicity profile, making it a promising drug candidate. However, one limitation of using 2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments is its instability in certain conditions, such as acidic or basic environments. 2-(2-methyl-2H-tetrazol-5-yl)aniline can also be difficult to handle due to its sensitivity to light and air.
Future Directions
There are several potential future directions for 2-(2-methyl-2H-tetrazol-5-yl)aniline research. In medicinal chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be further studied as a potential drug candidate for treating various diseases, particularly cancer and tuberculosis. In materials science, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be used as a precursor for the synthesis of new MOFs and other porous materials. In analytical chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be further studied as a reagent for the determination of various metal ions. Additionally, further research could be conducted on the mechanism of action of 2-(2-methyl-2H-tetrazol-5-yl)aniline, particularly on its interaction with DHFR and other enzymes.
Synthesis Methods
2-(2-methyl-2H-tetrazol-5-yl)aniline can be synthesized through a variety of methods, including the reaction of 2-aminobenzonitrile with sodium azide and copper(I) iodide. This reaction yields a mixture of isomers, which can be separated through chromatography. The purified product is then treated with methyl iodide to yield 2-(2-methyl-2H-tetrazol-5-yl)aniline. Other methods of synthesis include the reaction of 2-aminobenzonitrile with sodium azide and dimethyl sulfate or the reaction of 2-aminobenzonitrile with tetramethylammonium azide and copper(I) iodide.
Scientific Research Applications
2-(2-methyl-2H-tetrazol-5-yl)aniline has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline has been investigated as a potential drug candidate for treating cancer, tuberculosis, and other diseases. 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been studied for its use in materials science, particularly as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In analytical chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline has been used as a reagent for the determination of various metal ions.
properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSOULZHCSWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357671 |
Source


|
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2H-tetrazol-5-yl)aniline | |
CAS RN |
436100-13-9 |
Source


|
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)






![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)
![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)
![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)



![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)